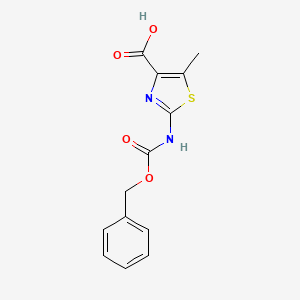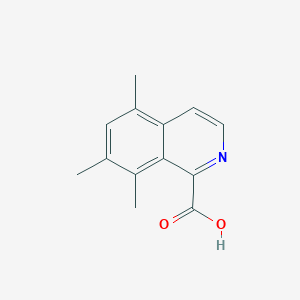
5,7,8-Trimethylisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,8-Trimethylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the Skraup synthesis, which starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. This method is known for its high yield and efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Skraup method due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Scientific Research Applications
5,7,8-Trimethylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7,8-Trimethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. Its unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1-carboxylic acid: Similar in structure but lacks the methyl groups at positions 5, 7, and 8.
Quinoline-1-carboxylic acid: A structural isomer with different chemical properties and reactivity.
4-Quinolinecarboxylic acid: Another related compound with distinct applications in medicinal chemistry.
Uniqueness
5,7,8-Trimethylisoquinoline-1-carboxylic acid is unique due to the presence of three methyl groups, which enhance its chemical stability and reactivity. These modifications also influence its biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5,7,8-trimethylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-7-6-8(2)10-4-5-14-12(13(15)16)11(10)9(7)3/h4-6H,1-3H3,(H,15,16) |
InChI Key |
JXBWDEDEUXAWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


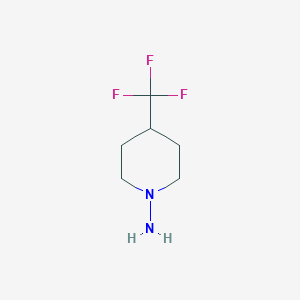
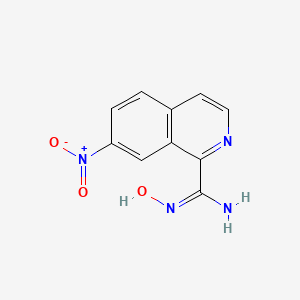
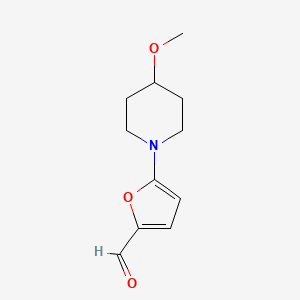
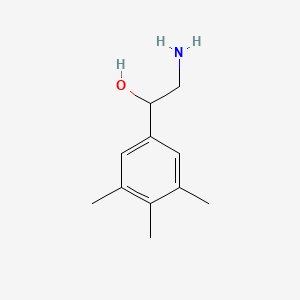

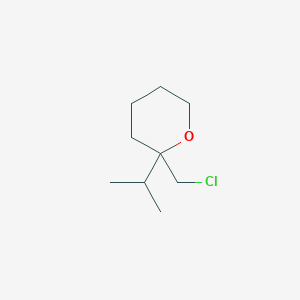
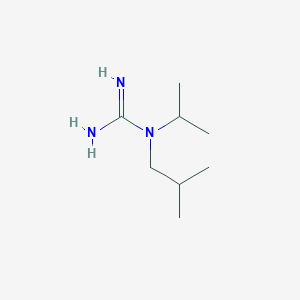
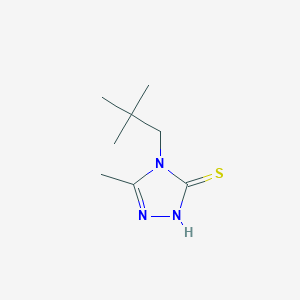
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13186593.png)

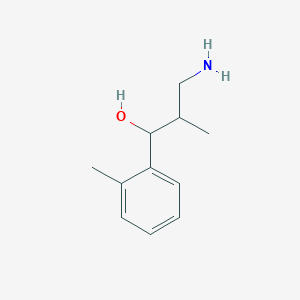
![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)
